Astomin (TN)

Description

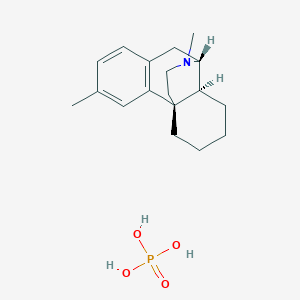

Astomin (TN), known generically as dimemorfan phosphate, is a non-narcotic antitussive drug first approved in Japan in 1975 . It belongs to the morphinan class and acts as a σ1 receptor (SIGMAR1) agonist, directly inhibiting the cough reflex by targeting the medullary cough center . Its chemical structure, (9S,13S,14S)-3,17-dimethylmorphinan monophosphate, distinguishes it from opioid-derived cough suppressants, conferring non-addictive properties .

Properties

IUPAC Name |

(1R,9R,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17-,18-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJHDWLIOUGPPA-GUCVWDHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimemorfan Phosphate involves the reaction of 3,17-dimethylmorphinan with phosphoric acid. The process typically requires controlled conditions to ensure the correct formation of the phosphate ester. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of Dimemorfan Phosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The crystallization step is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimemorfan Phosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert Dimemorfan Phosphate into its reduced forms.

Substitution: Various substitution reactions can occur, particularly involving the phosphate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids are commonly employed.

Major Products Formed

Scientific Research Applications

Dimemorfan Phosphate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying phosphate ester reactions.

Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.

Industry: Utilized in the formulation of cough suppressants and other pharmaceutical products.

Mechanism of Action

Dimemorfan Phosphate exerts its effects by acting on the medulla oblongata, specifically targeting the cough center. It increases the sensitivity threshold of the cough reflex, thereby reducing the frequency and intensity of coughing. The molecular targets include specific receptors in the brain that modulate the cough reflex pathway .

Comparison with Similar Compounds

Key Pharmacological Properties:

- Molecular formula : C₁₈H₂₅N·H₃PO₄

- Molecular weight : 353.39 g/mol

- Solubility: Highly soluble in acetic acid, sparingly soluble in water/methanol .

- Formulations : Tablets (10 mg), syrup (0.25%), and powder (10%) .

Clinical Efficacy:

In trials, Astomin demonstrated a 77.2% overall efficacy rate for cough suppression, with higher effectiveness in acute respiratory conditions (84.6%) compared to chronic diseases (72.4%) . Notably, it lacks opioid-like side effects such as constipation or dependency, even in primate studies .

Comparison with Similar Compounds

The following table and analysis compare Astomin with other antitussives, including dextromethorphan, codeine, and butorphanol, based on mechanism, potency, safety, and clinical applications.

Table 1: Comparative Analysis of Antitussive Agents

Mechanism and Selectivity

Astomin’s SIGMAR1 agonism provides cough suppression without respiratory depression or opioid receptor interaction, unlike codeine or butorphanol . Dextromethorphan, while non-opioid, acts via NMDA receptor antagonism, which may cause dissociative effects at high doses .

Pharmacokinetic and Formulation Advantages

- Dissolution Profile : Generic dimemorfan phosphate tablets (e.g., Wuhan Yaogu) show bioequivalence to Astomin in multiple dissolution media (pH 1.0–6.8), supporting interchangeability .

- Dosage Flexibility : Astomin’s syrup (0.25%) and pediatric dosing options enhance compliance in children and elderly patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.